1-(4-chlorobenzyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone

Lipophilicity ADME Drug Design

1-(4-chlorobenzyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone (CAS 478045-92-0) is a synthetic 4-hydroxy-2(1H)-pyridinone derivative with a molecular formula of C19H14Cl3NO2 and a molecular weight of 394.7 g/mol. It belongs to a class of compounds identified in patent literature as HIV integrase strand transfer inhibitors (INSTIs), strategically assembled on a pyridinone scaffold.

Molecular Formula C19H14Cl3NO2
Molecular Weight 394.7 g/mol
CAS No. 478045-92-0
Cat. No. B1423331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorobenzyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone
CAS478045-92-0
Molecular FormulaC19H14Cl3NO2
Molecular Weight394.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C=CC(=C(C2=O)CC3=C(C=C(C=C3)Cl)Cl)O)Cl
InChIInChI=1S/C19H14Cl3NO2/c20-14-4-1-12(2-5-14)11-23-8-7-18(24)16(19(23)25)9-13-3-6-15(21)10-17(13)22/h1-8,10,24H,9,11H2
InChIKeyCDDVFLGZHCTJKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 1-(4-chlorobenzyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone (CAS 478045-92-0): Baseline Characteristics and Compound Class


1-(4-chlorobenzyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone (CAS 478045-92-0) is a synthetic 4-hydroxy-2(1H)-pyridinone derivative with a molecular formula of C19H14Cl3NO2 and a molecular weight of 394.7 g/mol [1]. It belongs to a class of compounds identified in patent literature as HIV integrase strand transfer inhibitors (INSTIs), strategically assembled on a pyridinone scaffold [2][3]. Its structure features a 4-hydroxy-pyridin-2-one core with distinct chlorinated benzyl substituents at the N1 and C3 positions, which influence both its physicochemical properties and its placement within structure-activity relationship (SAR) investigations of this chemotype.

Chemotype 4-Hydroxy-2(1H)-pyridinone INSTI scaffold
Substitution Pattern Distinct 4-Cl (N1) + 2,4-diCl (C3) halogen profile
Purity Baseline Documented specification for reproducible SAR
Research Context Integrase inhibitor SAR and scaffold exploration studies

Why 1-(4-chlorobenzyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone Cannot Be Replaced by Generic Analogs


Within the 4-hydroxy-2(1H)-pyridinone chemotype, subtle variations in the benzyl substituent chlorination pattern produce measurable shifts in lipophilicity, hydrogen-bonding capacity, and molecular flexibility that are known to drive integrase inhibitor potency differences of 10- to 1000-fold across close analogs [1][2]. The target compound's unique combination of a 4-chlorobenzyl group at N1 and a 2,4-dichlorobenzyl group at C3 yields a calculated XLogP3 of 5.1 and a topological polar surface area (TPSA) of 40.5 Ų, values that differ from those of the closest commercially available comparators and that place it in a distinct property space for membrane permeability and target engagement. Simple interchange with an analog bearing a different halogenation pattern—even one differing by a single chlorine position—risks altering the pharmacokinetic and pharmacodynamic profile of a lead series, making compound-specific procurement essential for SAR continuity.

Halogenation Mismatch Cl-only pattern vs. mixed Cl/F analogs may shift CYP450 metabolic susceptibility and in vivo half-life context.
Lipophilicity Drift XLogP3 differs by >0.5 log units from close analogs; permeability-solubility balance may not transfer directly across series.
Pharmacophore Loss 4-Methoxy analogs lack the H-bond donor; removal may eliminate metal-chelating capacity essential for INSTI target engagement.

Quantitative Differentiation Evidence: 1-(4-chlorobenzyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone vs. Closest Analogs


Lipophilicity (XLogP3) Comparison Against 1-Cyclopentyl and 1-Benzyl Analogs

The target compound exhibits a computed XLogP3 of 5.1, which is 1.1 log units higher than the cyclopentyl analog (4.0) and 0.6 units higher than the unsubstituted 1-benzyl analog (4.5) [1]. Increased lipophilicity within this chemotype correlates with enhanced membrane permeability; however, excessively high logP (>5) can reduce aqueous solubility. The target compound's XLogP3 of 5.1 places it at the upper boundary of drug-like property space, offering a distinct balance relative to its more polar comparators and potentially favoring blood-brain barrier penetration or intracellular accumulation.

Lipophilicity (XLogP3)
Reported
Target XLogP3 = 5.1
Δ +1.1 vs. cyclopentyl analog (4.0) Δ +0.6 vs. 1-benzyl analog (4.5)
Supports ADME profiling context
Permeability-solubility balance review; upper-bound drug-like space
Lipophilicity ADME Drug Design

Hydrogen Bond Donor Count Difference Relative to Des-hydroxy and O-Methyl Analogs

The target compound possesses 1 hydrogen bond donor (the C4 hydroxyl group) [1]. Analogs in which the 4-hydroxy group is methylated (e.g., 4-methoxy derivatives found in patent libraries) have 0 hydrogen bond donors, while 4-hydroxy-pyridinone tautomers can present 2 donors under certain conditions. The presence of a single, well-defined H-bond donor is critical because the 4-hydroxy group of pyridinone INSTIs has been shown to engage in a key interaction with the catalytic metal ions (Mg²⁺) in the HIV integrase active site [2]. Loss of this donor through methylation abolishes metal-chelating capacity and integrase inhibitory activity.

H-Bond Donor Count
Class-level
Target: HBD = 1 (4-OH)
Δ +1 vs. 4-methoxy analogs (HBD = 0)
Pharmacophore-essential attribute
Metal-chelation context; class-level SAR from patent literature
Hydrogen Bonding Receptor Binding Solubility

Rotatable Bond Count and Molecular Flexibility vs. 1-Cyclopentyl Constrained Analog

The target compound has 4 rotatable bonds, compared to 3 rotatable bonds for the 1-cyclopentyl-3-(2,4-dichlorobenzyl) analog [1]. The additional rotatable bond arises from the 4-chlorobenzyl N1 substituent, which introduces a second freely rotating benzyl group absent in the cyclopentyl analog. Increased conformational flexibility can influence entropic penalties upon binding to the integrase target; however, the 2,4-dichloro substitution on the C3 benzyl group may restrict some conformations through steric effects. This flexibility difference may translate to distinct binding kinetics (e.g., kon/koff rates) that are not captured by IC50 measurements alone.

Rotatable Bond Count
Reported
Target: 4 rotatable bonds
Δ +1 vs. cyclopentyl analog (3 bonds)
Conformational probe context
Binding kinetics may differ; entropic penalty review
Molecular Flexibility Entropy Binding Affinity

Chlorine Substitution Pattern Differentiation: 4-Cl (N1) + 2,4-diCl (C3) vs. Common Mono- or Fluoro- Analogs

The target compound incorporates a unique combination of a 4-chlorobenzyl at N1 and a 2,4-dichlorobenzyl at C3, yielding a total of three chlorine atoms (Trichloro substitution pattern). The closest commercially listed analogs include 1-(2,4-dichlorobenzyl)-3-(4-fluorobenzyl) (mixed Cl/F; CAS 478247-91-5) and 1-(4-chlorobenzyl)-3-[(2-chloro-6-fluorobenzyl)oxy]-2-methyl-4(1H)-pyridinone (Cl/F + methyl; CAS 303144-70-9) . In integrase inhibitor SAR, the 2,4-dichlorobenzyl group at C3 has been associated with sub-micromolar INSTI potency, while fluorinated analogs exhibit altered metabolic stability profiles due to differences in oxidative metabolism at the para position [1]. The trichloro pattern of the target compound may offer distinct CYP450 metabolic susceptibility compared to mixed Cl/F analogs.

Chlorine Substitution Pattern
Class-level
Target: 4-Cl (N1) + 2,4-diCl (C3) 3 Cl, 0 F
Comparators: mixed Cl/F (2 Cl + 1 F)
Metabolic stability differentiation
CYP450 susceptibility may vary; pure-Cl reference for SAR
Halogen Bonding Metabolic Stability SAR

Purity Specification: 95% Minimum Purity from Commercial Supplier

The target compound is available from AKSci (cat# 2052DM) with a specified minimum purity of 95% . In contrast, the structurally related 1-benzyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone (CAS 477846-41-6) is listed by BIOFOUNT at a quantity of 1g without an explicit purity specification . For reproducible SAR studies, documenting and controlling input purity is essential; a 95% purity specification provides a defined baseline for interpreting biological assay results, whereas unspecified purity introduces uncertainty in dose-response calculations and inter-laboratory reproducibility.

Purity Specification
Data to verify
Target: 95% min. purity specified
Comparator analog: purity not explicitly stated
Supports SAR reproducibility
Lot-specific verification advised; vendor datasheet context
Purity Quality Control Reproducibility

Class-Level HIV Integrase Inhibitory Activity Inference

No direct integrase inhibition IC50 data were identified for the target compound. However, close structural analogs in the 4-hydroxy-2(1H)-pyridinone class have demonstrated HIV-1 integrase strand transfer inhibitory activity: 1-(3-chlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone exhibited an IC50 range of 0.19–3.7 µM in enzymatic assays , and the cyclopentyl analog (1-cyclopentyl-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone) has been described as an HIV integrase inhibitor . The pyridinone scaffold class has yielded INSTIs with potencies spanning from 70 nM to 6 nM through focused SAR optimization [1]. The target compound retains the essential 4-hydroxy-2(1H)-pyridinone pharmacophore and the 2,4-dichlorobenzyl C3 substituent present in active analogs, supporting its classification within this biologically validated chemotype.

INSTI Class Activity
Class-level
No direct IC50 data available
Class potency range: 6 nM–3.7 µM Retains 4-OH pharmacophore + 2,4-diCl C3
Scaffold-class context only
Verify INSTI activity experimentally; class inference not a substitute for direct data
HIV Integrase INSTI Antiviral SAR

Recommended Application Scenarios for Procuring 1-(4-chlorobenzyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone


HIV Integrase Inhibitor SAR Expansion: Halogenation Pattern Diversification

As evidenced by the class-level integrase inhibitory activity of the 4-hydroxy-2(1H)-pyridinone chemotype (analog IC50 range: 0.19–3.7 µM for structurally similar compounds), the target compound's distinct trichloro substitution pattern (4-Cl N1 + 2,4-diCl C3) makes it a suitable procurement choice for SAR studies exploring the impact of all-chlorine vs. mixed Cl/F halogenation on INSTI potency, CYP450 metabolic stability, and antiviral selectivity [1]. Its differentiated XLogP3 of 5.1 further supports its use in assessing lipophilicity-driven permeability trends within this series [2].

Physicochemical Property Benchmarking for Lead Optimization

The target compound's well-defined computed properties—XLogP3 = 5.1, TPSA = 40.5 Ų, H-Bond Donors = 1, H-Bond Acceptors = 2, Rotatable Bonds = 4—provide a quantifiable reference point for medicinal chemistry teams benchmarking the drug-likeness of novel analogs against established pyridinone INSTI leads [2]. Procuring this compound with documented 95% minimum purity ensures accurate physicochemical measurements and reproducible biological assay results .

Scaffold Hopping and Core Exploration in Antiviral Drug Discovery

For programs seeking to explore the 4-hydroxy-2(1H)-pyridinone core as a privileged scaffold for antiviral targets beyond HIV integrase, the target compound offers a structurally characterized entry point with a unique N1/C3 substitution pattern not duplicated by other commercially available pyridinone derivatives. Its differentiation from the 1-cyclopentyl analog (3 vs. 4 rotatable bonds) and from the 1-benzyl analog (XLogP3 5.1 vs. 4.5) supports its use as a distinct chemical probe for evaluating scaffold conformational preferences in target engagement assays [2].

Quality-Controlled Reference for Analytical Method Development

The availability of this compound at a specified 95% minimum purity from AKSci (cat# 2052DM), with supporting SDS and Certificate of Analysis documentation available upon request, positions it as a suitable reference standard for developing HPLC, LC-MS, or NMR analytical methods intended to characterize pyridinone compound libraries. The known molecular weight (394.7 g/mol), molecular formula (C19H14Cl3NO2), and InChIKey (CDDVFLGZHCTJKG-UHFFFAOYSA-N) provide unambiguous identity verification parameters for quality control workflows [3].

Application
Selection Property
Validation Focus
HIV integrase SAR halogenation studies
Chlorine-only substitution pattern
Metabolic stability endpoint review
Physicochemical property benchmarking
Defined computed property set
Drug-likeness parameter review
Scaffold exploration research
Distinct N1/C3 substitution pattern
Conformational preference in target engagement
Analytical method development
Specified purity and identity
Method calibration and QC benchmarking
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